molecular formula C11H11N3O3S2 B11594684 [(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11594684
M. Wt: 297.4 g/mol
InChI Key: IRBAJKOAKSBOLH-LFYBBSHMSA-N
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Description

2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiophene ring, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

    Final Assembly: The final step involves the coupling of the thiazolidine and thiophene intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: The exact pathways can vary depending on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]PROPIONIC ACID
  • 2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]BUTYRIC ACID

Uniqueness

The uniqueness of 2-[(2E)-2-[(2E)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(3-methylthiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H11N3O3S2/c1-6-2-3-18-8(6)5-12-14-11-13-10(17)7(19-11)4-9(15)16/h2-3,5,7H,4H2,1H3,(H,15,16)(H,13,14,17)/b12-5+

InChI Key

IRBAJKOAKSBOLH-LFYBBSHMSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CC1=C(SC=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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